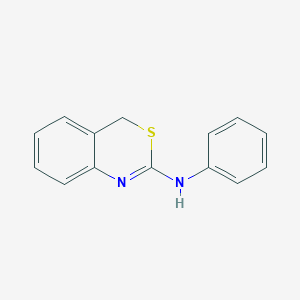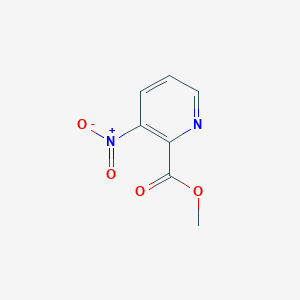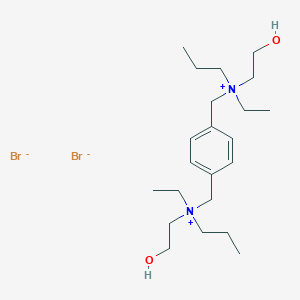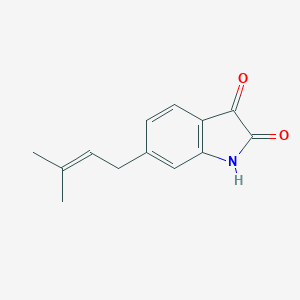
6-(3-methylbut-2-enyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-methylbut-2-enyl)-1H-indole-2,3-dione, also known as pulvinic acid, is a natural product that has been found in various fungi, such as the edible mushroom Boletus edulis. Pulvinic acid has been the subject of scientific research due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Scientific Research Applications
Antifungal and Antimalarial Activities The compound, as part of prenylindoles isolated from Tanzanian Monodora and Isolona Species, has shown potential antifungal and antimalarial activities. This finding highlights its potential role in combating infectious diseases caused by fungi and malaria parasites (Nkunya, Makangara, & Jonker, 2004).
Organic Synthesis and Heterocycle Formation 6-(3-methylbut-2-enyl)-1H-indole-2,3-dione has been studied in the context of organic synthesis, particularly in forming benzo[f]indole-4,9-dione derivatives. This illustrates its versatility as a building block in organic chemistry, enabling the creation of complex molecular structures (Nadji-Boukrouche et al., 2015).
Antibacterial Activity Derivatives synthesized from the compound have been evaluated for antibacterial activity, particularly against Mycobacterium tuberculosis and resistant strains of Gram-positive and Gram-negative bacteria. This indicates the compound's potential utility in developing new antibacterial agents (Eyong et al., 2011).
Chemical Sensor Development Studies have shown that this compound can function as a chemosensor, particularly for detecting Fe3+ ions. Its structure, containing functional groups capable of binding and chelating metal ions, makes it useful in developing sensitive and selective sensors for metal ions (Fahmi et al., 2019).
properties
CAS RN |
101023-73-8 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-(3-methylbut-2-enyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C13H13NO2/c1-8(2)3-4-9-5-6-10-11(7-9)14-13(16)12(10)15/h3,5-7H,4H2,1-2H3,(H,14,15,16) |
InChI Key |
MWJAKDCTOHITQV-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1)C(=O)C(=O)N2)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)C(=O)C(=O)N2)C |
Other CAS RN |
101023-73-8 |
synonyms |
6-(3'-methylbuten-2'-yl)isatin 6-MBYI |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






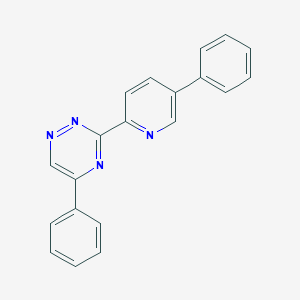

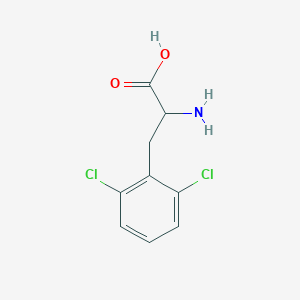
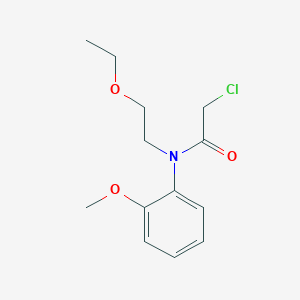

![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)
